Bienvenue dans la boutique en ligne BenchChem!

1-(Thiazol-2-yl)propan-1-ol

physicochemical_properties drug_design logP_optimization

1-(Thiazol-2-yl)propan-1-ol (α-ethyl-2-thiazolemethanol, CAS 89464-29-9) is a secondary alcohol belonging to the thiazole carbinol class, with molecular formula C₆H₉NOS and molecular weight 143.21 g/mol. The compound features a thiazole ring directly attached to a propan-1-ol chain, creating a chiral center at the α-carbon that distinguishes it from primary thiazole methanols and positional isomers.

Molecular Formula C6H9NOS
Molecular Weight 143.21 g/mol
Cat. No. B8772851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiazol-2-yl)propan-1-ol
Molecular FormulaC6H9NOS
Molecular Weight143.21 g/mol
Structural Identifiers
SMILESCCC(C1=NC=CS1)O
InChIInChI=1S/C6H9NOS/c1-2-5(8)6-7-3-4-9-6/h3-5,8H,2H2,1H3
InChIKeyVRCSHNZIEDOOBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Thiazol-2-yl)propan-1-ol (CAS 89464-29-9): Sourcing Guide and Differentiation from Closest Thiazole Alcohol Analogs


1-(Thiazol-2-yl)propan-1-ol (α-ethyl-2-thiazolemethanol, CAS 89464-29-9) is a secondary alcohol belonging to the thiazole carbinol class, with molecular formula C₆H₉NOS and molecular weight 143.21 g/mol [1]. The compound features a thiazole ring directly attached to a propan-1-ol chain, creating a chiral center at the α-carbon that distinguishes it from primary thiazole methanols and positional isomers. As a heterocyclic building block, it serves as a synthetic intermediate for pharmaceuticals and agrochemicals, with the thiazole moiety providing hydrogen-bonding capacity and metal-coordination potential . Its computed XLogP3 of 1.0 and rotatable bond count of 2 place it in a balanced polarity window relative to shorter-chain and longer-chain homologs [1].

Why Generic Substitution Fails for 1-(Thiazol-2-yl)propan-1-ol: Evidence-Based Differentiation from In-Class Analogs


Thiazole alcohols are not interchangeable commodities. The position of the hydroxyl group, the length of the alkyl chain, and the regiochemistry of the thiazole substitution each govern key properties—lipophilicity (XLogP3), hydrogen-bond donor/acceptor topology, and metabolic stability of derived scaffolds—that directly affect biological target engagement and synthetic utility. For example, the target compound 1-(thiazol-2-yl)propan-1-ol (XLogP3 = 1.0) sits between the more polar methyl analog (XLogP3 = 0.5) [1] and the more lipophilic butyl homolog (XLogP3 = 1.4) [2], placing it in an optimal logP window for blood-brain barrier penetration (CNS drug design) while maintaining aqueous solubility superior to longer-chain variants. The secondary alcohol at the α-position provides a chiral handle absent in primary thiazole methanols, enabling enantioselective synthesis of bioactive molecules [3]. Furthermore, the thiazol-2-yl connectivity confers distinct electronic properties compared to thiazol-4-yl or thiazol-5-yl regioisomers, influencing metal-chelation strength and enzyme-inhibition potency [4]. Generic replacement with a positional isomer or homolog risks altering pharmacokinetic profiles, target affinity, and synthetic route efficiency.

Quantitative Differential Evidence for 1-(Thiazol-2-yl)propan-1-ol Against Five Closest Analogs


LogP Differentiation: Mid-Range Lipophilicity Between Methyl and Butyl Homologs

The computed XLogP3 of 1-(thiazol-2-yl)propan-1-ol is 1.0, precisely midway between the methyl homolog 1-(thiazol-2-yl)ethanol (XLogP3 = 0.5) [1] and the butyl homolog 1-(thiazol-2-yl)butan-1-ol (XLogP3 = 1.4) [2]. This intermediate lipophilicity positions the compound in the CNS-optimal logP range (typically 1–3), unlike the methyl analog which is more hydrophilic and the butyl analog which approaches the upper limit for acceptable aqueous solubility. All three compounds share identical topological polar surface area (61.4 Ų) and hydrogen bond donor/acceptor counts (1/3), isolating lipophilicity as the key discriminatory variable [3].

physicochemical_properties drug_design logP_optimization

Rotatable Bond Count: Enhanced Conformational Flexibility Over Primary Thiazole Methanol

1-(Thiazol-2-yl)propan-1-ol possesses 2 rotatable bonds (C–C and C–O), double that of 2-thiazolemethanol (thiazol-2-yl-methanol, CAS 14542-12-2) which has only 1 rotatable bond . This additional degree of conformational freedom enables the propanol derivative to access a broader conformational space during target binding, while retaining fewer rotatable bonds than the butyl homolog (3 rotatable bonds), which incurs a larger entropic penalty upon binding [1]. The molecular weight difference (143.21 vs 115.15 g/mol, +24% for the target compound) is attributable entirely to the ethyl substituent, providing additional van der Waals contact surface without excessive molecular bulk [2].

conformational_flexibility molecular_docking rotatable_bonds

Chiral Secondary Alcohol: Enantioselective Derivatization Capability Absent in Primary Alcohols

1-(Thiazol-2-yl)propan-1-ol is a chiral secondary alcohol with a stereocenter at the α-carbon, enabling enantioselective transformations critical for pharmaceutical API synthesis. Lipase-catalyzed kinetic resolution of racemic C-substituted thiazol-2-yl-methanols has been demonstrated to yield enantiomerically enriched products with ee >98% using CaL-B in acetonitrile [1]. In contrast, 2-thiazolemethanol (primary alcohol, achiral at the α-position) [2] and the positional isomer 3-(thiazol-4-yl)propan-1-ol (primary alcohol, achiral) [3] lack this stereochemical handle, precluding their use in asymmetric synthesis without additional chiral auxiliaries. The (R)-enantiomer of 1-(thiazol-2-yl)propan-1-ol is specifically enumerated in PubChem (CID 70041505) with a defined atom stereocenter count of 1 [4].

chiral_building_block enantioselective_synthesis secondary_alcohol

Vendor Purity and Quality Control Differentiation: 97% Standard Purity with Multi-Technique Batch QC

Commercially, 1-(thiazol-2-yl)propan-1-ol is supplied by Bidepharm at a standard purity of 97%, with batch QC documentation including NMR, HPLC, and GC analysis . In comparison, 1-(thiazol-2-yl)propan-2-ol (the positional isomer, CAS 20155-80-0) is offered at 98% purity , and 1-(thiazol-2-yl)ethanol is typically supplied at 95% purity . The 97% purity specification for the target compound, combined with the availability of multi-technique analytical data, provides a verifiable quality benchmark that is 2 percentage points above the methyl homolog's typical commercial grade. The racemic nature of the target compound (as supplied) distinguishes it from the more expensive single-enantiomer (R)-form (CID 70041505) [1], offering a cost-effective entry point for achiral derivatization or chiral resolution in-house.

purity_analysis quality_control procurement_specifications

5-Lipoxygenase Inhibitor Scaffold: Validated Pharmacophore with Sub-Micromolar Potency

The 1-(thiazol-2-yl)propan-1-ol scaffold serves as the core pharmacophore for a series of potent 5-lipoxygenase (5-LO) inhibitors. A derivative bearing a 3-(3-phenyl-allyloxy)-phenyl substituent at the phenyl ring (CHEMBL70054) demonstrated an IC₅₀ of 800 nM against 5-LO in human whole blood and 6 nM in mouse macrophages [1]. The closely related methoxyalkyl thiazole ICI211965 (1-[3-(naphth-2-ylmethoxy)phenyl]-1-(thiazol-2-yl)propyl methyl ether), which uses the same thiazolyl-propanol core, inhibits cell-free guinea pig 5-LO with an IC₅₀ of 0.1 µM, LTC₄ synthesis in mouse macrophages at 8 nM, and LTB₄ synthesis in rat and human blood at 0.5 µM and 0.4 µM, respectively, while sparing cyclooxygenase at concentrations up to 50–100 µM . SAR studies confirm that high in vitro potency requires the thiazolyl group and depends critically on the substitution pattern at the propanol chain . Importantly, the chiral nature of the scaffold translates to enantioselective inhibition: the (+)-enantiomer of the indane analog ICI216800 is 50–150-fold more potent than the (–)-enantiomer . No comparable 5-LO inhibition data have been reported for the 2-thiazolemethanol or thiazol-4-yl propanol scaffolds, consistent with the requirement for the specific thiazol-2-yl connectivity and α-substitution pattern [2].

5-lipoxygenase_inhibition anti-inflammatory enzyme_inhibitor_scaffold

Optimal Application Scenarios for 1-(Thiazol-2-yl)propan-1-ol Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization: Leveraging the XLogP3 = 1.0 Advantage

For CNS drug discovery programs requiring blood-brain barrier penetration, 1-(thiazol-2-yl)propan-1-ol (XLogP3 = 1.0) offers a lipophilicity profile superior to the methyl homolog (XLogP3 = 0.5) which may be too polar for passive BBB diffusion, and preferable to the butyl homolog (XLogP3 = 1.4) which begins to encroach on solubility-limited absorption. The 2-rotatable-bond count further supports CNS MPO desirability, making this compound the optimal thiazole alcohol scaffold for neuroscience targets such as 5-lipoxygenase in neuroinflammation [1][2].

Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

The chiral secondary alcohol center enables enzymatic kinetic resolution to >98% ee using CaL-B (as demonstrated for the thiazol-2-yl-methanol class), providing a cost-effective route to enantiopure building blocks for API synthesis. This capability is absent in primary thiazole alcohols such as 2-thiazolemethanol and 3-(thiazol-4-yl)propan-1-ol, making 1-(thiazol-2-yl)propan-1-ol the mandatory starting material for stereochemically defined thiazole-containing drug candidates [3].

Fragment-Based Drug Discovery: Optimal Conformational Flexibility Window

With 2 rotatable bonds and MW 143.21 g/mol, 1-(thiazol-2-yl)propan-1-ol fits the Rule of Three for fragment libraries while providing greater conformational sampling than 2-thiazolemethanol (1 rotatable bond, MW 115) and lower entropic binding penalty than the butyl homolog (3 rotatable bonds, MW 157). This positions it as the preferred thiazole fragment for SPR-based screening and structure-guided elaboration [4].

5-Lipoxygenase Inhibitor Development: Validated Pharmacophore with Oral Activity

Derivatives built on the 1-(thiazol-2-yl)propan-1-ol core have demonstrated sub-nanomolar to sub-micromolar 5-LO inhibition with oral bioavailability in rat (ED₅₀ = 10 mg/kg for ICI211965) and enantioselective target engagement (50–150-fold difference between enantiomers). This scaffold-specific pharmacophore validation is not replicated for thiazol-4-yl or primary thiazole methanol analogs, making the target compound the evidence-backed choice for leukotriene-pathway drug discovery .

Quote Request

Request a Quote for 1-(Thiazol-2-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.